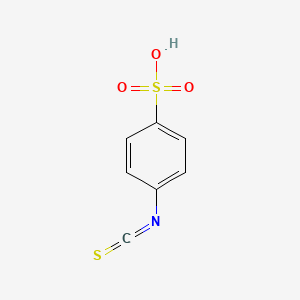
4-Isothiocyanatobenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Isothiocyanatobenzenesulfonate is a chemical compound with the molecular formula C7H5NO3S2. It is commonly used in organic synthesis and biochemical research due to its reactivity and versatility. This compound is known for its ability to form stable derivatives with amines, making it valuable in various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Isothiocyanatobenzenesulfonate is typically synthesized through a two-step process:
Reaction of 4-sulfobenzoyl chloride with sodium isothiocyanate: This reaction produces 4-sulfophenyl isothiocyanate.
Neutralization with sodium hydroxide or sodium carbonate: This step yields the sodium salt form of 4-sulfophenyl isothiocyanate.
Industrial Production Methods: The industrial production of 4-sulfophenyl isothiocyanate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is usually produced as a monohydrate to enhance its stability and solubility .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Isothiocyanatobenzenesulfonate undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with amines to form thiourea derivatives.
Addition Reactions: It can add to nucleophiles, forming various adducts.
Common Reagents and Conditions:
Amines: React with 4-sulfophenyl isothiocyanate to form stable thiourea derivatives.
Nucleophiles: Such as alcohols and thiols, can react with the isothiocyanate group.
Major Products Formed:
Thiourea Derivatives: Formed from the reaction with amines.
Adducts: Formed from reactions with nucleophiles.
Wissenschaftliche Forschungsanwendungen
4-Isothiocyanatobenzenesulfonate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-sulfophenyl isothiocyanate involves its reactivity with nucleophiles, particularly amines. The isothiocyanate group reacts with the nucleophilic amine group to form a thiourea linkage. This reaction is highly specific and forms stable products, making it useful for labeling and derivatization in biochemical assays .
Vergleich Mit ähnlichen Verbindungen
Phenyl isothiocyanate: Similar in structure but lacks the sulfonic acid group, making it less soluble in water.
Benzyl isothiocyanate: Another related compound, but with a benzyl group instead of a phenyl group.
Uniqueness: 4-Isothiocyanatobenzenesulfonate is unique due to its sulfonic acid group, which enhances its solubility in water and makes it more reactive in aqueous environments. This property distinguishes it from other isothiocyanates and broadens its range of applications .
Eigenschaften
CAS-Nummer |
7216-63-9 |
|---|---|
Molekularformel |
C7H5NO3S2 |
Molekulargewicht |
215.3 g/mol |
IUPAC-Name |
4-isothiocyanatobenzenesulfonic acid |
InChI |
InChI=1S/C7H5NO3S2/c9-13(10,11)7-3-1-6(2-4-7)8-5-12/h1-4H,(H,9,10,11) |
InChI-Schlüssel |
LBYBJJOUISDNRJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N=C=S)S(=O)(=O)O |
Kanonische SMILES |
C1=CC(=CC=C1N=C=S)S(=O)(=O)O |
Verwandte CAS-Nummern |
17614-69-6 (hydrochloride salt) |
Synonyme |
4-isothiocyanatobenzenesulfonate 4-isothiocyanatobenzenesulfonate sodium salt 4-sulfophenyl isothiocyanate p-isothiocyanatobenzenesulfonate para-isothiocyanatobenzenesulfonate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















